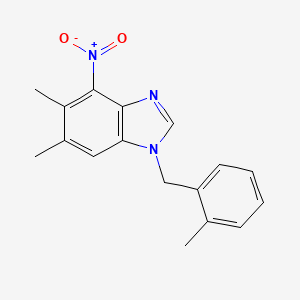

5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole

Description

5,6-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is a synthetic benzimidazole derivative characterized by three key substituents:

- 5,6-Dimethyl groups: Enhance lipophilicity and stabilize the aromatic system through electron-donating effects .

- 2-Methylbenzyl group at position 1: Introduces steric bulk and modulates interactions with hydrophobic pockets in biological targets.

Benzimidazoles are pharmacologically significant due to their structural resemblance to purines and indoles, enabling interactions with enzymes and nucleic acids . The 5,6-dimethyl substitution pattern is historically notable in vitamin B12 derivatives, underscoring its biological relevance .

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1-[(2-methylphenyl)methyl]-4-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-6-4-5-7-14(11)9-19-10-18-16-15(19)8-12(2)13(3)17(16)20(21)22/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCDAHFOUVOLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 5,6-dimethyl-1H-benzimidazole and 2-methylbenzyl chloride.

Alkylation: The 1-position is alkylated using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzimidazole ring can undergo various substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products:

Reduction of Nitro Group: 5,6-dimethyl-1-(2-methylbenzyl)-4-amino-1H-1,3-benzimidazole.

Substitution Reactions: Various substituted benzimidazoles depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 295.34 g/mol. Its structure features a benzimidazole core with substitutions at the 1-position (2-methylbenzyl group) and the 4-position (nitro group), which contribute to its unique chemical behavior and biological activity.

Medicinal Chemistry

5,6-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating promising results in inhibiting growth.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry due to its ability to form complexes with metal ions. This property is valuable for developing new catalysts and materials.

Material Science

This compound is explored for its potential use in creating novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance.

Case Studies

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus at low concentrations. |

| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. |

| Study C | Coordination Chemistry | Formed stable complexes with Cu(II) ions, enhancing catalytic activity in organic reactions. |

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is likely related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzimidazole ring can also bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

5,6-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, characterized by a complex structure that includes a benzimidazole core substituted with a 2-methylbenzyl group and a nitro group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₇N₃O₂

- Molecular Weight : 284.31 g/mol

- Structural Features : The compound features a fused benzene and imidazole ring with substitutions that enhance its biological interactions.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacteria and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics such as ciprofloxacin and norfloxacin .

Anticancer Potential

Research indicates that benzimidazole derivatives can inhibit the proliferation of cancer cells. In vitro studies have demonstrated that this compound may affect pathways involved in cell growth and apoptosis. The compound's structural features allow it to interact with key molecular targets in cancer cells, leading to potential therapeutic applications in oncology .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is noteworthy. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation . This activity is vital for developing treatments for conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

- Nitro Group : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.

- Methyl Substituents : Influence lipophilicity and binding affinity to various receptors.

Table 1 summarizes the SAR findings related to benzimidazole derivatives:

| Compound | Activity Type | Key Findings |

|---|---|---|

| Compound A | Antimicrobial | Effective against S. aureus and E. coli |

| Compound B | Anticancer | Inhibits growth of breast cancer cells (MDA-MB-231) |

| Compound C | Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Studies

Recent studies have explored the pharmacological profiles of similar benzimidazole compounds. For example:

- A study by Bansal et al. (2012) highlighted the anticancer effects of various benzimidazole derivatives on different cancer cell lines.

- Research by Akhtar et al. (2017) demonstrated the anti-inflammatory properties of benzimidazoles through inhibition of IL-1β production .

These findings emphasize the therapeutic potential of compounds like this compound across multiple disease models.

Q & A

Q. What are the established synthetic routes for 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Nitration : Introduction of the nitro group at the 4-position via nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Alkylation : Substitution at the 1-position using 2-methylbenzyl halides in polar aprotic solvents (e.g., DMF or DMSO) with base catalysis (e.g., K₂CO₃) to enhance nucleophilic attack .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Key factors affecting yield :

- Solvent polarity (higher polarity improves solubility of intermediates).

- Temperature control during nitration to prevent side reactions.

- Catalyst choice (e.g., phase-transfer catalysts for alkylation) .

Q. How is the structural integrity of this compound validated post-synthesis?

Validation relies on complementary spectroscopic and analytical methods:

- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., nitro group deshields adjacent protons) .

- IR spectroscopy : Identifies functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Elemental analysis : Matches experimental vs. calculated C, H, N percentages (discrepancies >0.3% warrant re-analysis) .

- Melting point : Consistency with literature values (±2°C) indicates purity .

Q. What are the primary challenges in optimizing the synthesis of benzimidazole derivatives with nitro substituents?

Common challenges include:

- Regioselectivity : Ensuring nitro group incorporation at the desired position (e.g., avoiding 5-/6-position isomerism) .

- Steric hindrance : Bulky substituents (e.g., 2-methylbenzyl) may reduce alkylation efficiency, requiring excess reagents .

- Byproduct formation : Nitration side products (e.g., dinitro derivatives) necessitate careful reaction monitoring via TLC .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT calculations : Optimize molecular geometry, predict electronic properties (e.g., HOMO-LUMO gaps), and assess nitro group electron-withdrawing effects on aromaticity .

- Molecular docking : Evaluates binding affinity to target proteins (e.g., bacterial enzymes) by simulating interactions with active sites (e.g., hydrogen bonding with 4-nitro group) .

- MD simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects) .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical and biological properties?

A structure-activity relationship (SAR) approach is critical:

- Electron-withdrawing groups (e.g., NO₂): Enhance stability and modulate redox potential .

- Alkyl/aryl substitutions : Influence lipophilicity (logP) and membrane permeability. For example, 2-methylbenzyl improves bioavailability compared to bulkier groups .

- Nitro positional isomerism : 4-Nitro derivatives show higher antimicrobial activity vs. 5-/6-nitro analogs in preliminary assays .

Q. What strategies resolve contradictions in experimental data (e.g., spectral vs. elemental analysis discrepancies)?

- Repeat characterization : Ensure consistency across multiple batches .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .

- Cross-validation : Compare with analogous compounds (e.g., 5-methoxy-nitro derivatives) to identify systematic errors .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes for Benzimidazole Derivatives

| Step | Conditions (Evidence) | Yield Range | Key Challenges |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | Over-nitration |

| Alkylation | 2-methylbenzyl bromide, K₂CO₃, DMF | 50–65% | Steric hindrance |

| Purification | Silica gel chromatography | 80–90% | Co-elution of byproducts |

Q. Table 2: Spectroscopic Benchmarks for Key Functional Groups

| Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| NO₂ | - | 1520, 1350 | 148–152 (C-NO₂) |

| 2-methylbenzyl | 4.85 (s, CH₂) | - | 45–50 (CH₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.